

# Application Notes and Protocols for CHZ868 in Murine MPN Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the excessive production of one or more myeloid lineages. A significant driver of MPNs is the constitutive activation of the Janus kinase (JAK) signaling pathway, frequently due to mutations in JAK2, such as the JAK2V617F mutation.[1][2] **CHZ868** is a potent and selective type II JAK2 inhibitor that stabilizes the inactive conformation of the JAK2 kinase.[3] [4] This mechanism of action allows it to overcome persistence to type I JAK inhibitors and demonstrate significant efficacy in preclinical murine models of MPN.[5][6] These application notes provide detailed protocols for the dosage and administration of **CHZ868** in various murine MPN models, along with methods for evaluating its therapeutic effects.

## **Quantitative Data Summary**

The following tables summarize the dosages and effects of **CHZ868** in different murine MPN models as reported in preclinical studies.

Table 1: CHZ868 Dosage and Administration in Murine MPN Models



| Murine<br>Model                                  | Mutation                                                 | CHZ868<br>Dosage | Administr<br>ation<br>Route | Frequenc<br>y | Vehicle                                        | Referenc<br>e(s) |
|--------------------------------------------------|----------------------------------------------------------|------------------|-----------------------------|---------------|------------------------------------------------|------------------|
| Polycythe<br>mia Vera<br>(PV)                    | Jak2V617F<br>Conditional<br>Knock-in                     | 30 mg/kg         | Oral<br>Gavage              | Once Daily    | 0.5%<br>Methylcellu<br>lose / 0.5%<br>Tween-80 | [5]              |
| Polycythe<br>mia Vera<br>(PV)                    | Jak2V617F<br>Conditional<br>Knock-in                     | 40 mg/kg         | Oral<br>Gavage              | Once Daily    | 0.5%<br>Methylcellu<br>lose / 0.5%<br>Tween-80 | [5]              |
| Myelofibros<br>is (MF)                           | MPLW515<br>L Retroviral<br>Transplant                    | 30 mg/kg         | Oral<br>Gavage              | Once Daily    | 0.5%<br>Methylcellu<br>lose / 0.5%<br>Tween-80 | [5]              |
| Myelofibros<br>is (MF)                           | MPLW515<br>L Retroviral<br>Transplant                    | 40 mg/kg         | Oral<br>Gavage              | Once Daily    | 0.5%<br>Methylcellu<br>lose / 0.5%<br>Tween-80 | [5]              |
| B-cell<br>Acute<br>Lymphobla<br>stic<br>Leukemia | Eμ-<br>CRLF2/Eμ-<br>Jak2<br>R683G/Pa<br>x5+/-/Ts1R<br>hr | 30 mg/kg         | Oral<br>Gavage              | Once Daily    | Not<br>Specified                               | [7]              |
| JAK2<br>Inhibitor<br>Resistant<br>MPN            | Subcutane<br>ous<br>Xenograft<br>(JAKi-R<br>SET2 cells)  | 15 mg/kg         | Oral<br>Gavage              | Every Day     | Not<br>Specified                               | [8]              |

Table 2: Therapeutic Effects of CHZ868 in Murine MPN Models



## **Experimental Protocols**

## Protocol 1: Establishment of a Jak2V617F Conditional Knock-in Mouse Model of Polycythemia Vera

This protocol describes the generation of a murine model that conditionally expresses the Jak2V617F mutation in the hematopoietic compartment, leading to a polycythemia vera-like phenotype.[9][10]

#### Materials:

- Jak2V617F conditional knock-in mice (e.g., on a C57BL/6J background)[10]
- Vav-Cre or Mx1-Cre transgenic mice
- Standard mouse breeding and husbandry supplies
- Flow cytometry reagents for hematopoietic lineage analysis

- Cross Jak2V617F conditional knock-in mice with Vav-Cre or Mx1-Cre transgenic mice to generate experimental cohorts.
- For Mx1-Cre models, induce Cre recombinase expression by intraperitoneal injection of polyinosinic-polycytidylic acid (plpC).



- Monitor mice for the development of an MPN phenotype, which includes elevated hematocrit, leukocytosis, and splenomegaly.[10]
- Confirm the presence of the Jak2V617F mutation and assess the mutant allele burden in peripheral blood and bone marrow using qPCR or digital droplet PCR.

## Protocol 2: Establishment of an MPLW515L Retroviral Bone Marrow Transplant Mouse Model of Myelofibrosis

This protocol details the creation of a myelofibrosis model through the transplantation of bone marrow cells transduced with a retrovirus expressing the MPLW515L mutation.[11][12][13]

#### Materials:

- Donor mice (e.g., BALB/c or C57BL/6)
- Recipient mice (syngeneic to donors)
- Retroviral vector encoding MPLW515L (e.g., MSCV-hMPLW515L-IRES-GFP)
- Retroviral packaging cell line
- 5-Fluorouracil (5-FU)
- Lethal irradiation source (e.g., X-ray irradiator)
- Standard cell culture and retroviral transduction reagents
- Flow cytometry for sorting transduced cells (optional)

- Isolate bone marrow from donor mice pre-treated with 5-FU.
- Transduce the bone marrow cells with the MPLW515L-expressing retrovirus.
- Lethally irradiate recipient mice.



- Inject the transduced bone marrow cells into the recipient mice via tail vein injection.
- Monitor the mice for the development of a myelofibrosis-like disease, characterized by thrombocytosis, leukocytosis, splenomegaly, and bone marrow fibrosis.[11][13]

## **Protocol 3: Preparation and Administration of CHZ868**

This protocol outlines the preparation of **CHZ868** for oral administration to mice.

#### Materials:

- CHZ868 powder
- Vehicle: 0.5% (w/v) methylcellulose and 0.5% (v/v) Tween-80 in sterile water[14]
- Sterile microcentrifuge tubes
- · Vortex mixer
- Sonicator (optional)
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)

- Calculate the required amount of CHZ868 based on the desired dose and the number and weight of the mice.
- Prepare the vehicle solution.
- Weigh the CHZ868 powder and add it to the appropriate volume of the vehicle to achieve the final desired concentration.
- Vortex the suspension thoroughly to ensure uniform distribution of the compound. Sonication can be used to aid in suspension.



 Administer the CHZ868 suspension to the mice via oral gavage. The typical volume for oral gavage in mice is 5-10 mL/kg.

### **Protocol 4: Assessment of Therapeutic Efficacy**

This protocol provides methods for evaluating the in vivo efficacy of **CHZ868** in murine MPN models.

#### Materials:

- Blood collection supplies (e.g., EDTA-coated capillaries)
- · Automated hematology analyzer
- Calipers
- Analytical balance
- Reagents for flow cytometry to analyze hematopoietic populations
- Reagents for DNA extraction and PCR for mutant allele burden analysis
- Histology supplies (formalin, paraffin, hematoxylin and eosin stain, reticulin stain)

- Hematological Parameters: Collect peripheral blood at regular intervals and analyze complete blood counts (CBCs) using an automated hematology analyzer.
- Spleen and Liver Size: At the end of the treatment period, euthanize the mice and carefully dissect the spleen and liver. Measure their weights and, for the spleen, its dimensions.
- Mutant Allele Burden: Extract genomic DNA from peripheral blood or bone marrow cells.
  Quantify the Jak2V617F or MPLW515L allele burden using qPCR or digital droplet PCR.
- Histopathology: Fix spleen, liver, and bone marrow (femur) in formalin, embed in paraffin, and prepare sections for hematoxylin and eosin (H&E) and reticulin staining to assess tissue architecture and fibrosis.







- Flow Cytometry: Analyze bone marrow and spleen cell suspensions for different hematopoietic progenitor and mature cell populations using specific cell surface markers.
- JAK-STAT Pathway Inhibition: To assess target engagement, mice can be sacrificed at a specified time point after the final dose (e.g., 2 hours), and splenocytes can be isolated for analysis of phosphorylated STAT3 and STAT5 levels by Western blotting or flow cytometry.[5]

## **Visualizations**







Experimental Workflow for CHZ868 Efficacy Studies in Murine MPN Models



Logical Relationship of CHZ868 Dosage and Therapeutic Outcomes





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Overview of Transgenic Mouse Models of Myeloproliferative Neoplasms (MPNs) PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering a humanized animal model of polycythemia vera with minimal <i>JAK2</i>V617F mutant allelic burden | Haematologica [haematologica.org]
- 3. NVP-CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - OAK Open Access Archive [oak.novartis.com]
- 4. researchgate.net [researchgate.net]
- 5. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mesenchymal Cell Reprogramming in Experimental MPLW515L Mouse Model of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of the type II JAK2 inhibitor CHZ868 in B-cell acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mouse models of myeloproliferative neoplasms: JAK of all grades PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyagen.com [cyagen.com]
- 11. MPLW515L Is a Novel Somatic Activating Mutation in Myelofibrosis with Myeloid Metaplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]



 To cite this document: BenchChem. [Application Notes and Protocols for CHZ868 in Murine MPN Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606664#chz868-dosage-and-administration-in-murine-mpn-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com